Galegine

Mitochondrial bioenergetics Hepatic gluconeogenesis Type 2 diabetes mechanism

Researchers studying AMPK signaling or mitochondrial complex IV inhibition often lack access to the authentic plant-derived guanidine scaffold that inspired the biguanide drug class. Galegine (CAS 543-83-9) from BenchChem resolves this gap as the genuine natural product from Galega officinalis. • 58% mitochondrial complex IV inhibition-outperforms metformin (45%) and phenformin (52%) in head-to-head assays. • 2-3-fold AMPK phosphorylation increase at 300-500 µM in H4IIE, HEK293, 3T3-L1, and L6 cell lines. • MIC 4 mg/L against MRSA-antibacterial activity not recapitulated by synthetic biguanides.

Molecular Formula C6H13N3
Molecular Weight 127.19 g/mol
CAS No. 543-83-9
Cat. No. B1196923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalegine
CAS543-83-9
Synonymsdimethylallylguanidine
galegin
galegine
isoamylene guanidine
Molecular FormulaC6H13N3
Molecular Weight127.19 g/mol
Structural Identifiers
SMILESCC(=CCN=C(N)N)C
InChIInChI=1S/C6H13N3/c1-5(2)3-4-9-6(7)8/h3H,4H2,1-2H3,(H4,7,8,9)
InChIKeyUVMLHMAIUVSYOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Galegine Product Overview


Galegine (CAS 543-83-9), also known as N-(3-methyl-2-butenyl)guanidine, is a guanidine alkaloid naturally occurring in Galega officinalis (goat's rue) and select other plant species [1]. Chemically, it is a small-molecule guanidine derivative (C₆H₁₃N₃, MW 127.19) characterized by a dimethylallyl side chain attached to a guanidine core [2]. As a foundational natural product, galegine serves as the historical precursor to the biguanide class of antidiabetic drugs including metformin and phenformin [3][4]. For procurement and research applications, galegine is available both as the free base and as the hydrochloride salt (CAS 2368870-39-5) with distinct solubility profiles . The compound's significance lies not in direct clinical use but rather as a critical reference standard for mechanistic studies, a pharmacophore scaffold for medicinal chemistry, and a natural product benchmark against which synthetic analogs are evaluated [5].

Foundational guanidine alkaloid scaffold from Galega officinalis
Reference standard for mechanistic studies and SAR
Available as free base and hydrochloride salt forms

Why Galegine Cannot Be Substituted


Substitution of galegine with other guanidine-containing natural products or synthetic biguanides is scientifically invalid for research requiring the authentic natural product scaffold. Galegine is a monosubstituted guanidine, whereas metformin and phenformin are 1,1-disubstituted biguanides—a structural distinction that substantially alters both biological activity and chemical properties [1][2]. In systematic structure-activity relationship (SAR) studies, replacement of the guanidine group with N-cyano, amidine, pyrimidine, pyridine, or imidazole moieties completely abolished the weight-reducing properties observed with galegine in BALB/c mice [3]. Furthermore, galegine exhibits antibacterial activity (MIC = 4 mg/L against MRSA strains) that is not recapitulated by metformin, demonstrating that the natural guanidine scaffold confers distinct pharmacological activities not preserved in the clinically optimized biguanide derivatives . For researchers investigating AMPK activation, mitochondrial complex IV inhibition, or natural product biosynthesis pathways, galegine provides an essential reference standard that synthetic alternatives cannot surrogate [4].

Monosubstituted guanidine scaffold; not interchangeable with disubstituted biguanides (metformin, phenformin) — target engagement profiles may differ.
Guanidine moiety is essential: replacement with amidine, pyrimidine, or other groups abolishes weight-modulating activity in mouse models.
Antimicrobial activity against MRSA (class-specific) is not recapitulated by metformin; distinct spectrum requires galegine as reference.

Galegine Comparison Evidence


Mitochondrial Complex IV Inhibition

In a head-to-head comparison published in PNAS (2022), galegine, metformin, and phenformin were evaluated for inhibition of mitochondrial complex IV activity at clinically relevant concentrations. All three guanide/biguanide compounds inhibited complex IV activity, with measured activity reductions of 45% for metformin, 52% for phenformin, and 58% for galegine relative to vehicle control. The study demonstrated that complex IV inhibition, rather than complex I inhibition, is the operative mechanism for reducing glycerol-derived hepatic gluconeogenesis, a finding that applies across all three compounds but with galegine showing the most pronounced inhibitory effect [1].

Complex IV Inhibition
Head-to-head
Galegine 58% inhibition vs metformin 45% vs phenformin 52% (vehicle baseline)
Supports complex IV endpoint interpretation
Isolated mouse liver mitochondria; PNAS 2022
Mitochondrial bioenergetics Hepatic gluconeogenesis Type 2 diabetes mechanism

AMPK Activation Across Cell Lines

Galegine produces concentration-dependent activation of AMP-activated protein kinase (AMPK) across multiple cell types. In a systematic evaluation, galegine at 10 μM and above produced detectable AMPK activation in H4IIE rat hepatoma cells, HEK293 human kidney cells, 3T3-L1 adipocytes, and L6 myotubes. The effect was quantified as a 2- to 3-fold increase in AMPK phosphorylation at 300-500 μM concentrations. Incubation with galegine hydrochloride for 1 hour produces concentration-dependent AMPK activation in both 3T3-L1 adipocytes and L6 myotubes, with additional activation observed in HEK293 cells [1][2].

AMPK Activation
Reported
2–3 fold increase at 300–500 μM across H4IIE, HEK293, 3T3-L1, L6 cells
Supports AMPK pathway activation studies
1 h incubation; Western blot quantification
AMPK signaling Metabolic regulation Cellular energy sensing

Antibacterial Activity Against MRSA

In a head-to-head evaluation of eight natural guanidine alkaloids and two synthetic analogs against clinically relevant methicillin-resistant Staphylococcus aureus (MRSA) strains, galegine and pterogynidine were identified as the most potent compounds. Both galegine and pterogynidine exhibited a minimum inhibitory concentration (MIC) of 4 mg/L against all tested MRSA strains. This potency was superior to the other six natural guanidines evaluated in the same study, establishing galegine as a benchmark for antibacterial activity within this structural class [1].

Anti-MRSA Activity
Head-to-head
MIC 4 mg/L, equal to pterogynidine; superior to 6 other guanidine alkaloids
Supports antimicrobial screening context
Broth microdilution; clinical MRSA strains
Antimicrobial discovery Natural product antibiotics MRSA therapeutics

In Vivo Antihypertensive Activity

In a 2021 study evaluating the antihypertensive effects of galegine isolated from Biebersteinia heterostemon, intraperitoneal administration of galegine at 2.5, 5, and 10 mg/kg induced immediate and dose-dependent decreases in mean arterial blood pressure (MABP) in pentobarbital-anesthetized hypertensive rats. The reduction in MABP averaged approximately 40% across doses. In contrast, the positive control dimaprit (a histamine H2 receptor agonist) induced a significant but smaller hypotension of approximately 20% reduction in MABP. Galegine's effect was accompanied by a rapid increase in heart rate [1].

Antihypertensive
Head-to-head
~40% MABP reduction vs dimaprit ~20% in hypertensive rats
Reported MABP endpoint context
i.p. administration; pentobarbital-anesthetized
Cardiovascular pharmacology Blood pressure regulation Natural product antihypertensives

Acute Oral Toxicity Profile

The acute oral toxicity of galegine has been quantitatively characterized in rats, with a calculated oral LD50 of 54.75 mg/kg (95% confidence limits: 49.15-61.51 mg/kg). This places galegine in the moderately toxic range for small-molecule natural products. The safe dose was determined to be approximately one-tenth of the LD50 value based on acute toxicity experiments [1]. Notably, galegine's toxicity profile is distinct from metformin: galegine proved too toxic for clinical use in humans, whereas metformin was developed specifically as a less toxic synthetic derivative [2]. This class-level inference indicates that galegine's toxicity is a direct consequence of its structural features as a monosubstituted guanidine, distinguishing it from the clinically optimized biguanide derivatives.

Acute Toxicity (LD50)
Class-level
Oral LD50 54.75 mg/kg (95% CI: 49.15–61.51) in rats
Supports toxicity benchmarking review
Approx. 20-fold more toxic than metformin
Toxicology Safety pharmacology Guanidine toxicity

Guanidine Moiety Structural Requirement

Systematic SAR studies have defined the minimal structural requirements for galegine-like biological activity. Replacement of the guanidine group with an N-cyano group or substitution with amidine, pyrimidine, pyridine, or imidazole moieties completely removed the weight-reducing properties when evaluated in BALB/c mice. Conversely, retention of the guanidine group while replacing the dimethylallyl side chain with functionalized benzyl substituents preserved and in some cases significantly improved activity. The lead benzylguanidine analog (1-(4-chlorobenzyl)guanidine hemisulfate) produced average daily weight differences from time-matched controls of -19.7 ± 1.0% in BALB/c mice, -11.0 ± 0.7% in ob/ob mice, and -7.3 ± 0.8% in diet-induced obesity mice [1].

Guanidine SAR
Reported
Guanidine essential; replacement with N-cyano, amidine, etc. abolishes weight-modulating activity
Supports guanidine pharmacophore attribution
BALB/c, ob/ob, DIO mouse models
Medicinal chemistry Structure-activity relationship Guanidine pharmacophore

Galegine Research Applications


Complex IV Inhibition & Gluconeogenesis

Galegine is the preferred reference compound for investigating complex IV-mediated inhibition of glycerol-derived hepatic gluconeogenesis, exhibiting 58% complex IV inhibition—superior to both metformin (45%) and phenformin (52%) in head-to-head comparison [1]. This application is ideal for researchers studying mitochondrial bioenergetics, metabolic regulation, and the molecular mechanisms distinguishing guanides from biguanides. Galegine's natural product origin provides an evolutionary context for understanding how plant-derived secondary metabolites modulate mammalian mitochondrial function.

AMPK Pathway Activation Studies

Galegine serves as a reliable AMPK activator across multiple cell types, producing 2-3 fold increases in AMPK phosphorylation at 300-500 μM in H4IIE hepatoma, HEK293 kidney, 3T3-L1 adipocyte, and L6 myotube cell lines [1]. Unlike synthetic AMPK activators such as A-769662—which failed to reduce plasma glucose in vivo despite comparable AMPK activation—galegine's natural product scaffold may engage additional upstream pathways. This makes galegine particularly valuable for studies dissecting AMPK-dependent versus AMPK-independent metabolic effects.

Guanidine Pharmacophore Optimization

Galegine is the essential starting scaffold for SAR studies aimed at optimizing guanidine-based therapeutics. Systematic SAR analysis has demonstrated that the guanidine moiety is absolutely required for weight-reducing activity, as replacement with N-cyano, amidine, pyrimidine, pyridine, or imidazole groups completely abolishes biological activity [1]. This evidence positions galegine as the foundational reference standard for medicinal chemistry programs developing novel guanidine-containing compounds targeting metabolic disorders, hypertension (40% MABP reduction in vivo [2]), or antimicrobial applications (MIC 4 mg/L against MRSA [3]).

Natural Product Authenticity & Biosynthesis

Galegine is the authentic natural product from Galega officinalis, biosynthesized via transamidination using arginine as the amidine donor [1]. For researchers investigating plant secondary metabolism, galegine provides an essential analytical standard for HPLC-based quantification (RP-HPLC conditions: methanol:0.5% phosphoric acid 50:50, detection at 205 nm [2]). Its well-characterized physicochemical properties—calculated solubility of 18 g/L at 25°C, melting point 158°C, and stability ≥1 year under proper storage [3][4]—support its use as a reliable reference material for natural product chemistry and biosynthesis studies.

Application
Selection Property
Validation Focus
Complex IV & Gluconeogenesis Research
Reference compound for complex IV mechanism
Glycerol-derived gluconeogenesis endpoint
AMPK Pathway Activation Studies
Natural product AMPK activator
AMPK phosphorylation across cell lines
Guanidine Pharmacophore SAR
Guanidine moiety essential for activity
Weight-modulating activity retention
Natural Product Authenticity
Authentic Galega officinalis alkaloid
Chromatographic identity and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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